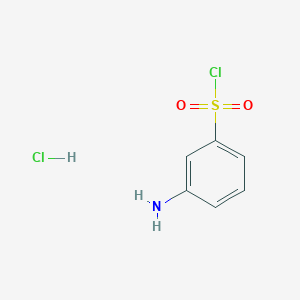

3-Aminobenzene-1-sulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

3-aminobenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQPFTOOLULKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Aminobenzene-1-sulfonyl chloride hydrochloride, also known by its CAS number 1417793-13-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₇Cl₂NO₂S

- Molecular Weight : 228.10 g/mol

- Physical State : Solid

- Storage Conditions : Requires an inert atmosphere at room temperature .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These values indicate that the compound is effective at low concentrations, making it a candidate for further development in antimicrobial therapies .

The mechanism by which this compound exerts its antibacterial effects involves inhibition of protein synthesis and disruption of nucleic acid production. The sulfonamide moiety is believed to interfere with folic acid synthesis in bacteria, which is crucial for their growth and replication .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal assessed the antimicrobial properties of various sulfonamide derivatives, including this compound. The results demonstrated that this compound had a bactericidal effect against both reference strains and clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin . -

Biofilm Inhibition :

In another research study, the ability of the compound to inhibit biofilm formation was evaluated. It was found that at certain concentrations, this compound could reduce biofilm biomass by over 50%, indicating its potential utility in treating biofilm-associated infections .

Comparative Analysis

When compared to other similar compounds, such as sulfathiazole derivatives, this compound demonstrated superior activity against specific bacterial strains. This suggests that modifications in the sulfonamide structure can significantly influence antibacterial potency.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 15.625 - 62.5 | High |

| Sulfathiazole derivative | >125 | Moderate |

Scientific Research Applications

Synthesis of Sulfonamides

One of the primary applications of 3-Aminobenzene-1-sulfonyl chloride hydrochloride is in the synthesis of sulfonamides, which are a class of antibiotics. The reaction typically involves:

- Method : The classic approach entails reacting sulfonyl chlorides with amines to form sulfonamides.

- Outcome : This reaction results in the formation of crystalline derivatives that can be characterized by their melting points. For instance, the synthesis of sulfanilamide from p-acetaminobenzenesulfonyl chloride is a notable example, where ammonia replaces chlorine with an amino group .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various sulfa drugs, which have been widely studied for their antibacterial properties.

- Mechanism of Action : Sulfa drugs inhibit bacterial folic acid synthesis, crucial for bacterial growth and replication. This mechanism supports the concept of metabolic antagonism.

- Case Studies : Research has shown that compounds derived from this sulfonyl chloride exhibit significant antibacterial activity against various pathogens .

Modification of Biomolecules

This compound is also utilized in modifying biomolecules for research purposes.

- Applications : It can be employed to study protein functions and interactions by forming covalent bonds with nucleophiles through its electrophilic sulfonyl chloride group.

- Research Findings : Studies indicate that these modifications can enhance our understanding of biochemical pathways and protein interactions in living organisms .

Synthesis of Other Compounds

This compound is involved in synthesizing various derivatives beyond sulfonamides.

- Benzothiazoles : The compound can be used in reactions to yield benzothiazoles through the irradiation of 2-aminobenzene thiol with aldehydes in the presence of air.

- Sulfanilamide Production : The chlorosulfonation process involving this compound has been optimized to reduce the molar ratio of reagents while maintaining high yields .

Summary Table of Applications

| Application Area | Methodology | Outcomes |

|---|---|---|

| Synthesis of Sulfonamides | Reaction with amines | Formation of crystalline derivatives |

| Medicinal Chemistry | Precursor for sulfa drugs | Inhibition of bacterial growth |

| Modification of Biomolecules | Covalent bond formation | Enhanced understanding of protein interactions |

| Synthesis of Derivatives | Chlorosulfonation and irradiation | Production of benzothiazoles and other compounds |

Comparison with Similar Compounds

Chemical Identity :

Hazard Profile :

- GHS Classification : Class 8 (Corrosive), UN# 3261, Packing Group II.

- Hazard Statements : H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) .

This compound is a sulfonyl chloride derivative with an amine group at the meta position. Its reactive sulfonyl chloride group makes it valuable in organic synthesis, particularly for introducing sulfonamide functionalities.

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues identified include:

| Compound Name | CAS No. | Similarity Score | Key Differences |

|---|---|---|---|

| 5-Aminobenzene-1,3-diol hydrochloride | 6315-89-5 | 0.86 | Contains diol (-OH) groups instead of sulfonyl chloride; reduced electrophilicity |

| 3-Aminobenzene-1-sulfonyl fluoride | 368-50-3 | N/A | Fluoride replaces chloride; lower reactivity in nucleophilic substitutions |

| 3-Aminobenzene-1-sulfonyl fluoride hydrochloride | 3887-48-7 | N/A | Hydrochloride salt form of sulfonyl fluoride; enhanced solubility in polar media |

Notes:

- 3-Aminobenzene-1-sulfonyl fluoride (CAS 368-50-3) is used in synthesizing Fedratinib, a myelofibrosis drug. Its fluoride substituent offers slower hydrolysis compared to chloride, improving stability in aqueous conditions .

Reactivity and Application Differences

Sulfonyl Chloride vs. Sulfonyl Fluoride :

- Hydrochloride Salts: The hydrochloride form (e.g., 3-Aminobenzene-1-sulfonyl chloride hydrochloride) enhances solubility in polar solvents compared to free bases. This property is exploited in purification and formulation processes .

Hazard and Handling Comparisons

- This compound is classified as a Class 8 corrosive substance, requiring stringent handling protocols (e.g., inert atmosphere storage) .

- 5-Aminobenzene-1,3-diol hydrochloride (CAS 6315-89-5) lacks explicit hazard data in the provided evidence, but its diol groups suggest lower corrosivity than sulfonyl chlorides .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Aminobenzene-1-sulfonyl chloride hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via sulfonation of aniline derivatives followed by chlorination. A common approach involves reacting benzene-1-sulfonyl chloride with amino-group precursors under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane. Purification is critical and achieved through recrystallization or column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) . For higher purity, vacuum distillation or preparative HPLC may be employed.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT for structural confirmation).

- FT-IR to confirm sulfonyl chloride (-SO₂Cl) and amine (-NH₂) functional groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis (EA) to verify C, H, N, S, and Cl composition.

- Note : Cross-reference spectral data with PubChem or ECHA entries to validate assignments .

Q. How should researchers handle and store this compound safely?

- Methodology : Store in a cool (<4°C), dry environment under inert gas (argon) to prevent hydrolysis. Use glass containers with PTFE-lined caps. Handle in a fume hood with PPE (nitrile gloves, lab coat, goggles). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfonation and chlorination steps in synthesizing this compound?

- Mechanistic Insights : The sulfonation step involves electrophilic substitution, where sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) acts as the electrophile. Chlorination typically uses PCl₅ or thionyl chloride (SOCl₂), forming the reactive sulfonyl chloride group. Kinetic studies suggest the reaction is highly sensitive to solvent polarity and temperature; for example, dichloromethane slows hydrolysis compared to polar aprotic solvents .

Q. How do variations in reaction conditions (e.g., solvent, temperature) affect yield and byproduct formation?

- Experimental Design :

- Solvent screening : Compare yields in dichloromethane (low polarity) vs. acetonitrile (high polarity).

- Temperature optimization : Conduct reactions at 0°C, 25°C, and 40°C to assess thermal stability.

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., sulfonic acid derivatives from hydrolysis).

Q. What strategies resolve contradictory data in copolymerization studies involving this compound?

- Case Study : In copolymerization with DMDAAC (), conflicting molecular weight distributions were linked to initiator (APS) concentration and monomer feed ratios.

- Resolution : Use a design of experiments (DoE) approach to model interactions between variables. Validate via GPC and MALDI-TOF to confirm polymer architecture .

Q. How does this compound interact with biological systems, and what are its limitations in medicinal chemistry?

- Biological Profiling :

- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) due to its sulfonyl chloride reactivity.

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess IC₅₀ values.

- Limitations : Hydrolytic instability in aqueous buffers limits in vivo applications. Prodrug strategies (e.g., esterification) may improve bioavailability .

Q. What environmental impacts arise from its use in laboratory settings, and how can degradation be monitored?

- Environmental Chemistry :

- Hydrolysis products : Identify via LC-MS (e.g., sulfonic acids, HCl).

- Surface adsorption studies : Use quartz crystal microbalance (QCM) to assess interactions with indoor surfaces (e.g., glass, polymers) .

- Mitigation : Neutralize waste with NaOH before disposal to reduce aquatic toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.